DM1-Smcc

Drug-to-Antibody Ratio Pharmacokinetics Therapeutic Index

ADC developers require linker-payload constructs that ensure batch-to-batch DAR consistency and predictable catabolite pharmacology. DM1-SMCC addresses this need with a non-cleavable SMCC linker that forms a stable thioether bond, releasing the single catabolite Lys-MCC-DM1 only after complete lysosomal degradation-minimizing off-target toxicity and CYP3A4-mediated drug-drug interaction risk. - Extended maleimide stability (64 h in PBS pH 7.0, 4°C) supports robust large-scale conjugation. - Optimal therapeutic window at DAR 3-4, mirroring clinical T-DM1 (Kadcyla). - High DMSO solubility (100 mg/mL) enables precise in vivo dosing in validated co-solvent formulations.

Molecular Formula C51H66ClN5O16S
Molecular Weight 1072.6 g/mol
Cat. No. B607149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-Smcc
SynonymsDM1-SMCC;  DM1 SMCC;  DM1SMCC. SMCC-DM1.
Molecular FormulaC51H66ClN5O16S
Molecular Weight1072.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
InChIKeyIADUWZMNTKHTIN-MLSWMBHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DM1-SMCC: A Non-Cleavable ADC Linker-Payload Construct for Maytansinoid-Based Targeted Therapeutics


DM1-SMCC (SMCC-DM1; CAS 1228105-51-8) is a pre-formed antibody-drug conjugate (ADC) linker-payload construct comprising the potent microtubule-disrupting maytansinoid DM1 (mertansine) covalently attached to the heterobifunctional SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker . The SMCC linker contains an N-hydroxysuccinimide (NHS) ester for conjugation to antibody lysine residues and a maleimide moiety that forms a non-cleavable thioether bond with the thiol group of DM1 . This construct serves as the foundational warhead in ado-trastuzumab emtansine (T-DM1, Kadcyla), the first FDA-approved ADC for HER2-positive metastatic breast cancer, which carries an average drug-to-antibody ratio (DAR) of 3.5 [1].

Why SMCC-Linked DM1 Cannot Be Substituted by SPDB, SPP, or Alternative Linker-Payload Combinations Without Consequence


Maytansinoid ADC constructs are not interchangeable due to fundamental differences in linker cleavage mechanisms, intracellular catabolite identity, and resulting pharmacokinetic-pharmacodynamic profiles [1]. The SMCC linker is non-cleavable, requiring complete lysosomal degradation of the antibody component to release lysine-SMCC-DM1 as the primary active catabolite, which exhibits distinct membrane permeability and bystander killing properties compared to the S-methyl-DM1/DM4 catabolites generated from cleavable disulfide linkers (e.g., SPDB, SPP) [2]. These mechanistic differences produce quantifiable variations in: (1) in vitro cytotoxic potency across cell lines, (2) susceptibility to multidrug resistance (MDR) efflux pumps, (3) CYP450-mediated drug-drug interaction potential, and (4) in vivo tolerability and efficacy windows [3]. The data presented below establish the evidence base for selecting DM1-SMCC over comparator constructs based on specific experimental requirements and target biology.

Quantitative Evidence for DM1-SMCC Differentiation: Head-to-Head Comparisons with SPDB-DM4, SPP-DM1, and CX-Linker Constructs


Optimal DAR Range for Therapeutic Index: SMCC-DM1 Conjugates Demonstrate Comparable Clearance at DAR ≤6

Systematic DAR variation studies demonstrate that for SMCC-DM1 conjugates (using the uncleavable linker targeting EGFR), ADCs with an average DAR below ~6 exhibited comparable clearance rates, whereas conjugates with average DAR of ~9-10 displayed rapid clearance and reduced in vivo efficacy [1]. This establishes a defined operational window for SMCC-DM1 that supports the clinical DAR of 3.5 used in T-DM1, and provides a benchmark for balancing potency with tolerability in preclinical ADC development [2].

Drug-to-Antibody Ratio Pharmacokinetics Therapeutic Index

Linker Cleavage Mechanism Determines Cytotoxic Potency in MDR-Expressing Cells: SMCC vs. CX Linker

In a direct head-to-head comparison using the same anti-EpCAM antibody platform, the CX linker (tri-glycyl peptide) construct demonstrated greater activity than the SMCC linker construct in a subset of cell lines and against multidrug resistant (MDR) cells [1]. In cell lines where CX-AMC was more active (Calu3, A431, CAL27, SW2), the CX-AMC exhibited >5-fold lower IC50 than the SMCC-AMC, attributable to improved lysosomal processing (10-35% higher) and export of the carboxylic acid-bearing catabolite [2]. Conversely, in other cell lines (HT29, COLO 205, OVCAR-3, LOVO), both constructs were similarly active, indicating that SMCC-DM1 retains full cytotoxic potential in cells without MDR phenotypes [3].

Multidrug Resistance Lysosomal Processing ADC Catabolite

CYP3A Drug-Drug Interaction Potential: Lys-MCC-DM1 Catabolite Exhibits No CYP450 Inactivation

The primary intracellular catabolite of SMCC-linked DM1 ADCs, lysine-MCC-DM1 (Lys-MCC-DM1), shows no reversible or time-dependent inactivation of any human P450 enzyme tested [1]. This contrasts with the free maytansinoids DM1 and DM4, which inactivate CYP3A from human liver microsomes with K(i)/k(inact) values of 4.8 μM / 0.035 min⁻¹ and 3.3 μM / 0.114 min⁻¹, respectively [2]. The S-methyl-DM1 catabolite (derived from disulfide-linked DM1 constructs) also lacks CYP450 inactivation, indicating that the lysine-adducted catabolite from non-cleavable SMCC linkers and the S-methyl catabolite from cleavable linkers share a favorable DDI profile compared to free payload [3].

Drug-Drug Interaction CYP450 Hepatotoxicity

Aqueous Stability of SMCC Linker: Cyclohexane Bridge Confers Extended Maleimide Stability

The cyclohexane bridge in the SMCC linker confers enhanced aqueous stability to the maleimide reactive group compared to other maleimide-containing crosslinkers [1]. Under conjugation-relevant buffer conditions (0.1 M sodium phosphate, pH 7.0 at 4°C), the maleimide group of SMCC remains stable for 64 hours, preserving thiol reactivity for efficient DM1 coupling [2]. This stability profile is a distinguishing feature that impacts process development: NHS ester reactivity with primary amines occurs optimally at pH 7-9, while maleimide-thiol conjugation proceeds at pH 6.5-7.5 to form stable thioether bonds [3].

Bioconjugation Linker Stability Maleimide Hydrolysis

Physicochemical Profile: DM1-SMCC Solubility in DMSO Enables High-Concentration Stock Preparation

DM1-SMCC exhibits high solubility in DMSO (100 mg/mL; 93.23 mM at 25°C), enabling preparation of concentrated stock solutions for conjugation workflows . The compound is insoluble in water and ethanol, with a calculated LogP of 3.28 indicating significant hydrophobicity [1]. This solubility profile dictates formulation requirements: in vivo administration necessitates co-solvent systems such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, achieving ≥2.5 mg/mL (2.27 mM) solubility .

Solubility Formulation ADC Conjugation

Optimal Research and Development Applications for DM1-SMCC Based on Comparative Evidence


ADC Development Targeting Tumors with Low-to-Moderate Antigen Expression and Absent MDR Phenotype

DM1-SMCC is the rational choice for developing ADCs against targets where the tumor lacks significant multidrug resistance efflux activity and where moderate DAR (3-4) is sufficient for efficacy. Evidence shows that SMCC-AMC and CX-AMC are similarly active in cell lines including HT29, COLO 205, OVCAR-3, and LOVO, and that DAR 2-6 provides optimal therapeutic index without the accelerated clearance observed at DAR 9-10 [1]. T-DM1 (DAR 3.5) demonstrates complete tumor regression in trastuzumab-resistant HER2+ xenografts, establishing the clinical validity of this DAR range for SMCC-DM1 conjugates [2].

Preclinical Studies Requiring Minimal CYP450-Mediated Drug-Drug Interaction Risk

For combination therapy development where avoiding CYP3A-mediated drug-drug interactions is critical, DM1-SMCC ADCs are preferable to free maytansinoid payloads. The primary catabolite Lys-MCC-DM1 does not inactivate CYP3A (no reversible or time-dependent inactivation of any P450 tested), whereas free DM1 and DM4 are mechanism-based inactivators with quantified K(i)/k(inact) values [1]. This property simplifies regulatory toxicology assessment and reduces the risk of hepatotoxicity when co-administered with CYP3A-substrate chemotherapeutics [2].

Conjugation Process Development Requiring Reproducible Maleimide-Thiol Coupling

The extended aqueous stability of the SMCC maleimide group (64 hours in phosphate buffer at pH 7.0, 4°C) provides a robust conjugation window for large-scale ADC manufacturing [1]. This stability, conferred by the cyclohexane bridge, reduces sensitivity to minor process deviations and supports consistent DAR achievement across batches. The defined pH windows for sequential NHS-amine (pH 7-9) and maleimide-thiol (pH 6.5-7.5) reactions enable precise control over conjugation stoichiometry [2].

In Vivo Efficacy Studies Using Validated Co-Solvent Formulation

For preclinical xenograft studies requiring parenteral administration of DM1-SMCC, the validated co-solvent formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline) provides a clear, reproducible vehicle achieving ≥2.5 mg/mL solubility [1]. The high DMSO solubility (100 mg/mL) of DM1-SMCC enables preparation of concentrated stock solutions that can be diluted into this co-solvent system for accurate dosing, as demonstrated in Calu3 xenograft models where SMCC-AMC was tested at doses up to 15 mg/kg conjugate [2].

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